![molecular formula C4H2HgN2O2 B14742220 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one CAS No. 5505-54-4](/img/structure/B14742220.png)
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one is a complex organomercury compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of mercury, oxygen, and nitrogen atoms within its bicyclic framework, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
The synthesis of 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of rhodium (I) complexes as catalysts. The synthetic route may include steps such as head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature, pressure, and the use of specific ligands to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the mercury atom are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs that target specific biological pathways.
Industry: The compound’s catalytic properties make it valuable in industrial processes that require efficient and selective synthesis of complex molecules.
Mécanisme D'action
The mechanism by which 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one exerts its effects involves its ability to coordinate with various substrates through its mercury center. This coordination can facilitate the activation of substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.
Comparaison Avec Des Composés Similaires
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can be compared with other similar organomercury compounds, such as:
- 2-Methyl-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene
- This compound These compounds share similar structural features but differ in the specific substituents attached to the bicyclic framework. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it particularly useful in certain catalytic and biological applications.
Propriétés
Numéro CAS |
5505-54-4 |
|---|---|
Formule moléculaire |
C4H2HgN2O2 |
Poids moléculaire |
310.66 g/mol |
Nom IUPAC |
7-oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one |
InChI |
InChI=1S/C4H4N2O2.Hg/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+2/p-2 |
Clé InChI |
VENXEMXIWPCYBF-UHFFFAOYSA-L |
SMILES canonique |
C1=CN2C(=NC1=O)O[Hg]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)


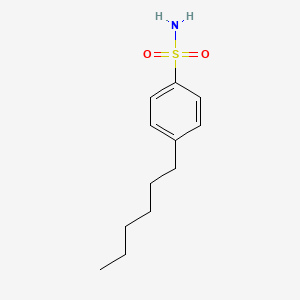
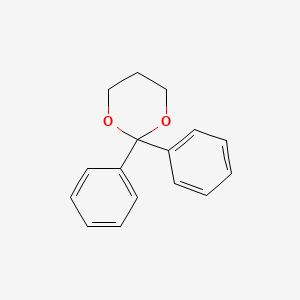
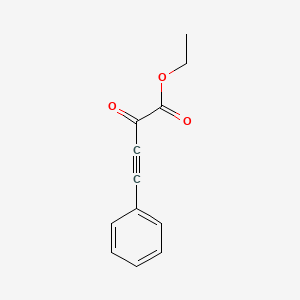


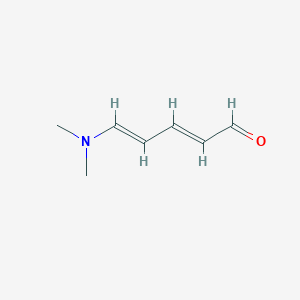
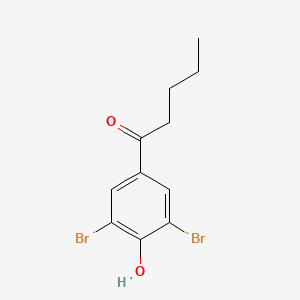

![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)

![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
